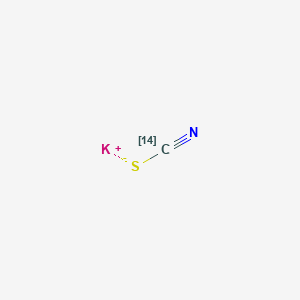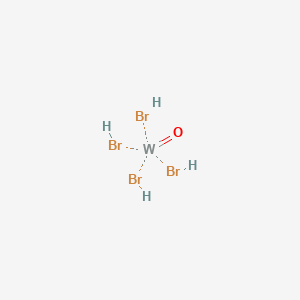
Potassium thiocyanate-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium thiocyanate-14C is a radiolabeled compound where the carbon atom in the thiocyanate group is replaced with the radioactive isotope carbon-14. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium thiocyanate-14C can be synthesized from potassium cyanide-14C. The process involves the reaction of potassium cyanide-14C with sulfur to produce this compound. Another method involves the isomerization of thiourea-14C to ammonium thiocyanate-14C, which can then be converted to this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired radiochemical purity and specific activity. The process often includes purification steps such as column chromatography to achieve high radiochemical yields .
Chemical Reactions Analysis
Types of Reactions
Potassium thiocyanate-14C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen.
Reduction: It can be reduced to form thiocyanate anion.
Substitution: It can participate in nucleophilic substitution reactions to form isothiocyanates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Thiocyanogen.
Reduction: Thiocyanate anion.
Substitution: Isothiocyanates and other thiocyanate derivatives.
Scientific Research Applications
Potassium thiocyanate-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of thiocyanate in biological systems.
Medicine: Utilized in diagnostic imaging and radiotherapy due to its radioactive properties.
Industry: Applied in the synthesis of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of potassium thiocyanate-14C involves the incorporation of the radioactive carbon-14 isotope into the thiocyanate group. This allows researchers to trace the movement and transformation of the compound in various chemical and biological systems. The radioactive decay of carbon-14 emits beta particles, which can be detected using various imaging and analytical techniques .
Comparison with Similar Compounds
Similar Compounds
- Potassium cyanate
- Potassium cyanide
- Sodium thiocyanate
- Ammonium thiocyanate
Uniqueness
Potassium thiocyanate-14C is unique due to its radiolabeled carbon-14 isotope, which provides distinct advantages in tracing and studying chemical and biological processes. Unlike its non-radioactive counterparts, this compound allows for precise tracking and quantification of its distribution and transformation in various systems .
Properties
Molecular Formula |
CKNS |
|---|---|
Molecular Weight |
99.18 g/mol |
IUPAC Name |
potassium;azanylidyne(114C)methanethiolate |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+2; |
InChI Key |
ZNNZYHKDIALBAK-DEQYMQKBSA-M |
Isomeric SMILES |
[14C](#N)[S-].[K+] |
Canonical SMILES |
C(#N)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)


![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)





